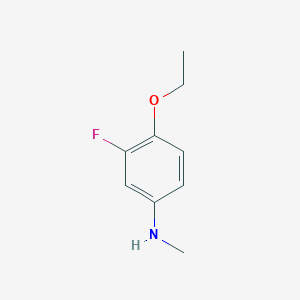
1-(3-Bromophenyl)-2-(4-methoxy-3-methylphenyl)ethane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromophenyl)-2-(4-methoxy-3-methylphenyl)ethane-1,2-dione is an organic compound that belongs to the class of aromatic ketones. This compound features two aromatic rings substituted with bromine, methoxy, and methyl groups, connected by an ethanedione moiety. Such compounds are often of interest in organic synthesis and materials science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-2-(4-methoxy-3-methylphenyl)ethane-1,2-dione typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromoaniline and 4-methoxy-3-methylbenzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide to form the corresponding imine.
Oxidation: The imine is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to yield the ethanedione moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Condensation: Utilizing continuous flow reactors to ensure efficient mixing and reaction.
Catalysts: Employing catalysts to enhance reaction rates and yields.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromophenyl)-2-(4-methoxy-3-methylphenyl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Amines, thiols derivatives.
Applications De Recherche Scientifique
1-(3-Bromophenyl)-2-(4-methoxy-3-methylphenyl)ethane-1,2-dione has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(3-Bromophenyl)-2-(4-methoxy-3-methylphenyl)ethane-1,2-dione involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Chloro-phenyl)-2-(4-methoxy-3-methylphenyl)ethane-1,2-dione: Similar structure with a chlorine atom instead of bromine.
1-(3-Bromo-phenyl)-2-(4-hydroxy-3-methylphenyl)ethane-1,2-dione: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
1-(3-Bromophenyl)-2-(4-methoxy-3-methylphenyl)ethane-1,2-dione is unique due to the presence of both bromine and methoxy groups, which can influence its reactivity and interactions in chemical and biological systems.
Propriétés
Formule moléculaire |
C16H13BrO3 |
|---|---|
Poids moléculaire |
333.18 g/mol |
Nom IUPAC |
1-(3-bromophenyl)-2-(4-methoxy-3-methylphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C16H13BrO3/c1-10-8-12(6-7-14(10)20-2)16(19)15(18)11-4-3-5-13(17)9-11/h3-9H,1-2H3 |
Clé InChI |
ZFXAMGKMJVDLRX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(=O)C(=O)C2=CC(=CC=C2)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8273599.png)





![3-(2-methoxyethyl)-2-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B8273649.png)
